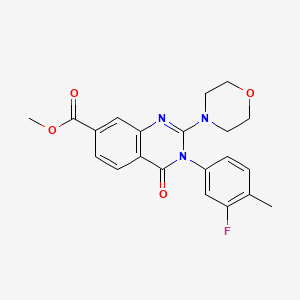

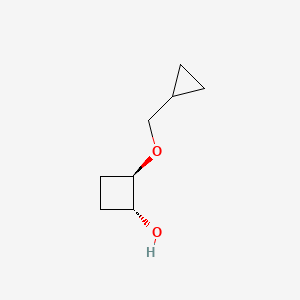

![molecular formula C19H19N3O4 B2439418 2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886897-45-6](/img/structure/B2439418.png)

2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of 1,3-dielectrophilic components with urea derivatives . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions . The structure of pyrimidine derivatives can be confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical And Chemical Properties Analysis

Pyrimidines are much weaker bases than pyridine and are soluble in water . The physical and chemical properties of pyrimidine derivatives can be confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Scientific Research Applications

Analgesic Activity

The synthesis and study of picolylamides derived from this compound have revealed marked analgesic properties . Researchers have explored the relationship between the spatial structure of these derivatives and their ability to alleviate pain. While transitioning from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to structurally similar pyrido[1,2-a]pyrimidine derivatives led to some decrease in analgesic activity, certain compounds within this series exhibited promising pain-relieving effects.

Novel Drug Development

Efforts to discover novel drugs for pain management have led to the synthesis of a series of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and their functional derivatives. Notably, the presence of picolylamine substituents in the molecules has been explored as a strategy to enhance analgesic properties. By substituting the 4-hydroxyquinolin-2-one nucleus with the structurally similar heterocycle found in our compound of interest, researchers aimed to retain the favorable picolylamine fragments. The resulting picolylamides demonstrated inertness toward the initial picolylamines, making them suitable candidates for further investigation .

Other Applications

While analgesia remains a prominent focus, additional research areas include anti-inflammatory effects, potential interactions with specific receptors, and investigations into the compound’s impact on cellular pathways. Further studies are needed to uncover the full spectrum of applications for this intriguing molecule.

Mechanism of Action

Future Directions

Pyrimidines and their derivatives have immense significance in the pathophysiology of diseases . The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . This suggests that there is potential for future research and development of new pyrimidines as therapeutic agents .

properties

IUPAC Name |

2-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-12-7-9-22-15(10-12)21-18(24)16(19(22)25)17(23)20-8-6-13-4-3-5-14(11-13)26-2/h3-5,7,9-11,24H,6,8H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSCCORZGXHENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCC3=CC(=CC=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

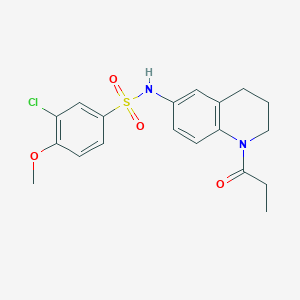

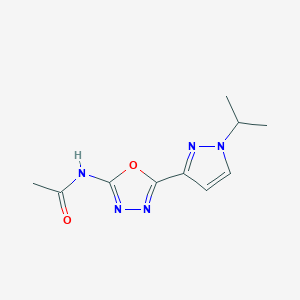

![1-(2-Methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2439336.png)

![2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate](/img/structure/B2439344.png)

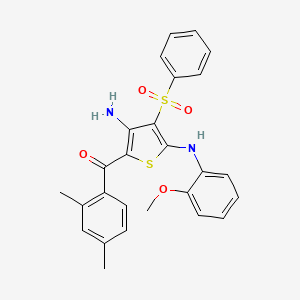

![(4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1',2':4,5]oxazolo[3,2-A]pyridin-6(4BH)-one](/img/structure/B2439347.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2439348.png)

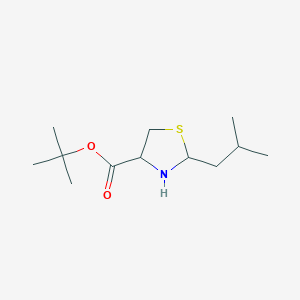

![2-(2-Bicyclo[2.2.2]octanyl)ethanol](/img/structure/B2439349.png)

![1-{[1-(4-bromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2439354.png)

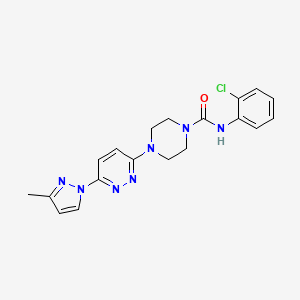

![N-(5-chloro-2-methylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2439356.png)